1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole derivatives are known to have a broad range of biological activities and can interact with various targets. For example, some imidazole derivatives are known to inhibit the enzyme acetylcholinesterase .
Mode of action
The mode of action of imidazole derivatives can vary depending on the specific compound and its target. For instance, if an imidazole derivative is an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of acetylcholinesterase can affect the cholinergic pathway, which is involved in transmitting signals in the nervous system .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary widely. Generally, imidazole is highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of an imidazole derivative’s action would depend on its specific target and mode of action. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole derivatives. Additionally, the presence of other substances can also affect the action of these compounds .
Properties
IUPAC Name |
1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHHKKOXSVQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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